molecular formula C24H37NO8 B15363838 16-Epipyromesaconine

16-Epipyromesaconine

Cat. No.: B15363838
M. Wt: 467.6 g/mol
InChI Key: ZKWNBZCZKGJWES-YACDOJBPSA-N
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Description

16-Epipyromesaconitine: is a natural compound derived from the pyrolysis of Mesaconitine. It has a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is primarily used for scientific research and is not intended for human consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Epipyromesaconitine is obtained through the pyrolysis of Mesaconitine. Pyrolysis involves heating Mesaconitine in the absence of oxygen to break down its structure and form 16-Epipyromesaconitine.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for 16-Epipyromesaconitine, as it is mainly produced for research purposes. The production is typically carried out in specialized laboratories with controlled conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 16-Epipyromesaconitine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Oxidation of 16-Epipyromesaconitine can lead to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

16-Epipyromesaconitine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in studies related to alkaloid chemistry and natural product synthesis

Mechanism of Action

The exact mechanism of action of 16-Epipyromesaconitine is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.

Comparison with Similar Compounds

16-Epipyromesaconitine is structurally similar to other alkaloids derived from natural sources. Some similar compounds include:

  • Mesaconitine: The parent compound from which 16-Epipyromesaconitine is derived.

  • Aconitine: Another well-known alkaloid with similar structural features.

  • Echium plantagineum alkaloids: These compounds share some structural similarities with 16-Epipyromesaconitine.

Uniqueness: 16-Epipyromesaconitine is unique due to its specific structural features and the method of its synthesis through pyrolysis. This sets it apart from other similar compounds and makes it a valuable subject for scientific research.

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Properties

Molecular Formula

C24H37NO8

Molecular Weight

467.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6S,8S,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one

InChI

InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15?,17+,18-,19?,20-,21-,22+,23-,24?/m1/s1

InChI Key

ZKWNBZCZKGJWES-YACDOJBPSA-N

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC

Origin of Product

United States

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